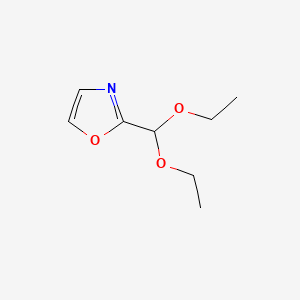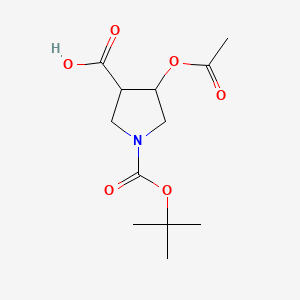
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound. It is often used as an intermediate in organic synthesis . The “Boc” in its name is an abbreviation for “tert-butyloxycarbonyl”, which is a protecting group used in organic synthesis to protect carboxylic acid groups from being attacked by other reactants or undergoing side reactions .
Molecular Structure Analysis
The molecular structure of “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” can be inferred from its IUPAC name and similar compounds. For example, “1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid” has a similar structure .Chemical Reactions Analysis
While specific chemical reactions involving “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” are not available, it’s known that similar compounds can undergo catalytic protodeboronation .Scientific Research Applications
Crystal Structure Analysis : A study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, focused on its crystal structure, revealing an envelope conformation of the pyrrolidine ring. Such studies are crucial in understanding the molecular geometry and potential reactivity of related compounds (Yuan, Cai, Huang, & Xu, 2010).
Synthesis and Ring-Opening Reactions : Shimizu et al. (2010) described the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their ring-opening reactions to produce homoallylic amines, indicating the compound's usefulness in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Redox Properties : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. They suggested the application of these compounds as antioxidant agents, demonstrating the compound's potential in developing new antioxidants (Osipova, Antonova, Berberova, Poddel’skii, & Kudryavtsev, 2011).
Metabolism and Drug Development : A study by Prakash et al. (2008) on a structurally similar compound, (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, involved in-depth analysis of its metabolism by cytochrome P450s, highlighting its importance in drug development and pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).
Divergent and Solvent Dependent Reactions : Rossi et al. (2007) investigated divergent and solvent-dependent reactions of a related compound, showing its potential in the synthesis of various organic compounds and in understanding reaction mechanisms (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored palladium-catalyzed coupling reactions with a related compound, highlighting its utility in synthetic organic chemistry (Wustrow & Wise, 1991).
properties
IUPAC Name |
4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQXZMNJROMWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

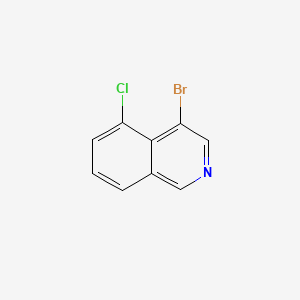
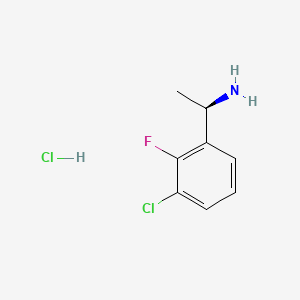
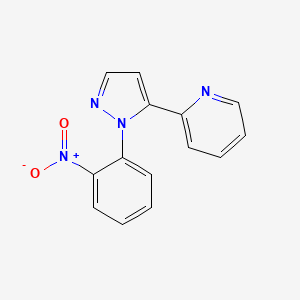
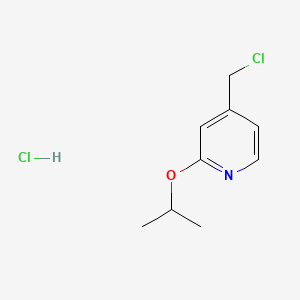

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)
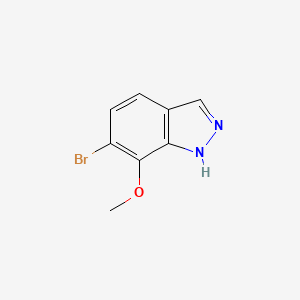
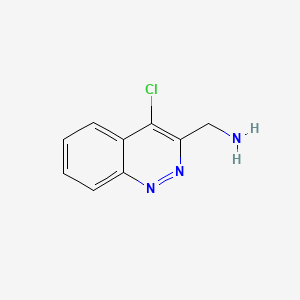
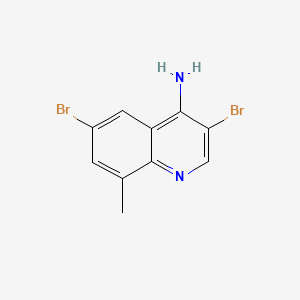
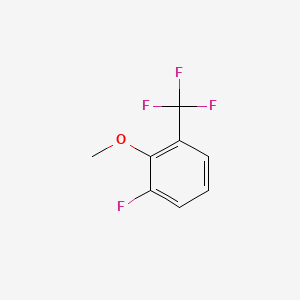
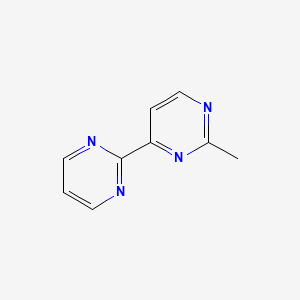
![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)
